(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride
Description
(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride is a substituted oxolane derivative with a methanamine group attached to the 2-position of a 4,4-dimethyltetrahydrofuran (oxolane) ring.
Properties
IUPAC Name |
(4,4-dimethyloxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-8)9-5-7;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBMAADWQNZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of 4,4-dimethyloxolane with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the protection and deprotection of functional groups, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Oxolane vs. Heterocyclic Cores : The oxolane ring in the target compound offers conformational rigidity but lacks the aromaticity of thiazole or imidazole derivatives, which may influence binding to biological targets .
- Substituent Effects : Methyl groups on the oxolane enhance lipophilicity compared to methoxy or chloro substituents in aryl-containing analogues. This could affect membrane permeability and metabolic stability .
Biological Activity
(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.
The compound is characterized by a dimethyloxolane structure which contributes to its reactivity and interaction with biological systems. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological functions.
Chemical Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduced by sodium borohydride to yield different derivatives.
- Substitution : The methanamine group can participate in nucleophilic substitutions with electrophiles.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator , influencing various biochemical pathways. Key mechanisms include:
- Binding to active sites of enzymes.
- Altering enzyme activity.
- Modulating signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antiproliferative Effects : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to reduce the viability of MCF-7 breast cancer cells significantly.
- Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme-substrate interactions, revealing its potential role in metabolic pathways.
- Therapeutic Potential : Investigations have suggested that it may serve as a precursor for drug development, particularly in creating compounds with anticancer properties.
Antiproliferative Activity
A study investigated the effects of this compound on MCF-7 cells using the MTT assay. The results indicated a significant reduction in cell viability at specific concentrations (see Table 1).
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 80 |
| 100 | 60 |
| 250 | 30 |
| 500 | 10 |
Table 1: Effect of this compound on MCF-7 cell viability.
Enzyme Interaction
In a separate investigation focusing on enzyme kinetics, this compound was found to inhibit specific metabolic enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
Applications
The compound's unique properties make it suitable for various applications:
- Pharmaceutical Research : As a potential drug candidate for cancer therapy.
- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Biological Studies : Employed in studying metabolic pathways and enzyme interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (4,4-dimethyloxolan-2-yl)methanamine hydrochloride?
- Methodological Guidance :
- Nucleophilic Substitution : React 4,4-dimethyloxolane-2-carbaldehyde with ammonium chloride in polar solvents (e.g., ethanol/water mixture) under reflux. Use sodium cyanoborohydride for reductive amination .
- Salt Formation : Freebase the primary amine using NaOH, then treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
- Key Considerations :
- Purity intermediates via vacuum distillation or recrystallization (e.g., using ethanol/ether).
- Confirm reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7, ninhydrin staining) .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Workflow :
¹H/¹³C NMR : Dissolve in DMSO-d₆ and analyze at 400 MHz. Key signals include:
- Oxolane protons: δ 3.8–4.2 (multiplet, oxolane ring).
- Methanamine protons: δ 2.6–3.1 (triplet, –CH₂–NH₂).
- Dimethyl groups: δ 1.2–1.4 (singlet) .
HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient). Expected [M+H]⁺: Exact mass 179.05 g/mol (calculate via high-resolution MS) .
Q. What solvents are optimal for dissolving this compound?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | >50 | Preferred for aqueous reactions |
| Methanol | 30–40 | Use anhydrous for sensitive reactions |
| DMSO | 20–30 | Ideal for biological assays |
| Ethyl Acetate | <5 | Poor solubility; avoid for extractions |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in downstream derivatization?
- Parameter Screening :
- Temperature : Test 25°C vs. 60°C for alkylation reactions. Higher temperatures may accelerate kinetics but risk decomposition.
- Catalysts : Screen Pd/C (hydrogenation) or NaBH₃CN (reductive amination) for efficiency .
- Solvent Polarity : Compare DMF (high polarity) vs. THF (moderate) for SN2 reactions.
- Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, 12h | 78 | 95 |
| THF, 25°C, 24h | 45 | 88 |
| Methanol, 40°C, 18h | 65 | 92 |
- Recommendation : Use DMF at 60°C with 5 mol% catalyst for maximal yield .
Q. What strategies mitigate degradation during long-term storage?
- Stability Studies :
- Thermal Stability : Store at –20°C in amber vials; monitor via HPLC every 3 months. Degradation products include oxolane ring-opened aldehydes .
- Moisture Sensitivity : Use desiccants (silica gel) and inert atmospheres (N₂) to prevent hydrolysis .
Q. How can computational modeling predict reactivity or toxicity?
- In Silico Tools :
- Reactivity : Use Gaussian 16 with B3LYP/6-31G(d) to model nucleophilic attack sites on the oxolane ring .
- Toxicity : Apply ADMET Predictor™ (Simulations Plus) to estimate LD₅₀ and hepatotoxicity risks .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
